2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide
CAS No.: 1115976-46-9
Cat. No.: VC7229090
Molecular Formula: C13H14N6O3S2
Molecular Weight: 366.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115976-46-9 |
|---|---|
| Molecular Formula | C13H14N6O3S2 |
| Molecular Weight | 366.41 |
| IUPAC Name | 2-[3-(2-methoxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C13H14N6O3S2/c1-22-4-3-19-11(21)10-8(2-5-23-10)16-13(19)24-6-9(20)17-12-14-7-15-18-12/h2,5,7H,3-4,6H2,1H3,(H2,14,15,17,18,20) |
| Standard InChI Key | FPLUKVLBLXRYAV-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=NC=NN3 |
Introduction
The compound 2-{[3-(2-methoxyethyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. It features a thieno[3,2-d]pyrimidine core and functional groups that suggest biological activity. This article explores its chemical properties, synthesis, and potential applications based on available data.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific protocols for this compound are not fully detailed in the literature, similar compounds with thieno[3,2-d]pyrimidine cores are synthesized through the following steps:
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Formation of the Thieno[3,2-d]pyrimidine Core:
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Starting from commercially available thiophene derivatives.
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Cyclization reactions involving urea or guanidine derivatives.
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Introduction of Functional Groups:
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Addition of the methoxyethyl substituent via alkylation.
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Sulfanyl group introduction using thiols or related reagents.
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Attachment of the Triazole Ring:
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Reaction with triazole precursors under mild conditions.
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These steps require optimization to achieve high yields and purity .
Biological Activity
Although specific biological assays for this compound are not yet reported, its structural features suggest potential pharmacological applications:
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Antimicrobial Activity:
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Anticancer Potential:
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The acetamide and triazole functionalities can interact with DNA or proteins involved in cancer cell proliferation.
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Anti-inflammatory Properties:
Further studies such as molecular docking and in vitro assays are needed to confirm these activities.
Potential Applications
The unique combination of functional groups in this compound makes it a candidate for drug development in the following areas:
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Antimicrobial Drugs:
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Targeting resistant bacterial strains or fungal infections.
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Anti-inflammatory Therapies:
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Modulating inflammatory pathways for chronic diseases like arthritis.
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Cancer Treatment:
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Acting as a chemotherapeutic agent by targeting specific cancer-related enzymes.
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Research Findings and Gaps
Despite its promising structure:
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No detailed experimental data (e.g., NMR spectra or biological assay results) are currently available.
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Further research is required to explore its pharmacokinetics and toxicity profiles.
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